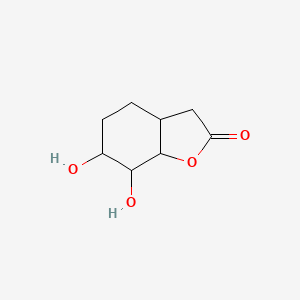
6,7-Dihydroxyhexahydro-1-benzofuran-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dihydroxyhexahydro-1-benzofuran-2(3H)-one is a chemical compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often studied for their potential applications in medicine and industry. This compound, in particular, features a hexahydro-1-benzofuran core with two hydroxyl groups at positions 6 and 7.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydroxyhexahydro-1-benzofuran-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the use of a dihydroxybenzene derivative and a suitable cyclizing agent. The reaction conditions often include:
- Temperature: Moderate to high temperatures (e.g., 80-150°C)
- Solvent: Polar solvents like ethanol or methanol
- Catalysts: Acidic or basic catalysts to facilitate the cyclization
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale batch reactors with continuous monitoring of reaction parameters. The use of automated systems ensures consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dihydroxyhexahydro-1-benzofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield diketones, while substitution could introduce various alkyl or acyl groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antioxidant or antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 6,7-Dihydroxyhexahydro-1-benzofuran-2(3H)-one exerts its effects depends on its specific interactions with molecular targets. For example:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dihydroxy-1-benzofuran: Lacks the hexahydro component but shares the dihydroxybenzofuran core.
Hexahydro-1-benzofuran-2(3H)-one: Lacks the hydroxyl groups but shares the hexahydrobenzofuran core.
Uniqueness
6,7-Dihydroxyhexahydro-1-benzofuran-2(3H)-one is unique due to the presence of both hydroxyl groups and the hexahydrobenzofuran core, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
62896-26-8 |
|---|---|
Fórmula molecular |
C8H12O4 |
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
6,7-dihydroxy-3a,4,5,6,7,7a-hexahydro-3H-1-benzofuran-2-one |
InChI |
InChI=1S/C8H12O4/c9-5-2-1-4-3-6(10)12-8(4)7(5)11/h4-5,7-9,11H,1-3H2 |
Clave InChI |
BDIJCZMDIIBSDI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(C2C1CC(=O)O2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-Nitrophenyl)acetyl]glycine](/img/structure/B14513454.png)
![{3-[Ethyl(dimethoxy)silyl]propyl}(dimethyl)octylphosphanium chloride](/img/structure/B14513458.png)
![(1S)-5-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one](/img/structure/B14513475.png)


![3-[4-(Dimethylamino)phenyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B14513503.png)
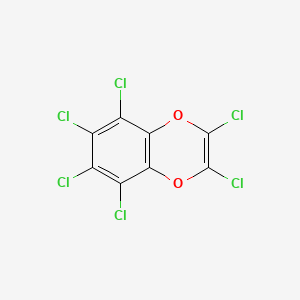
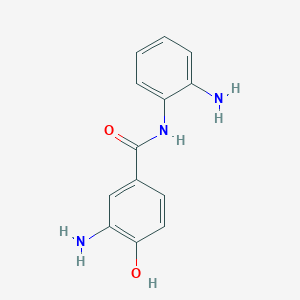
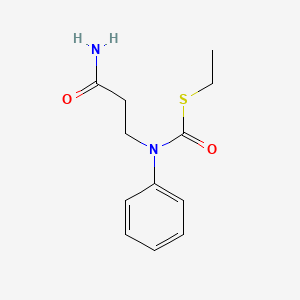
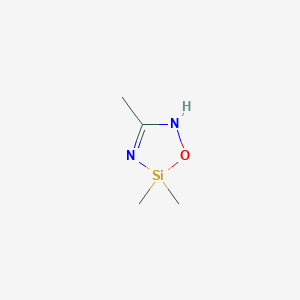
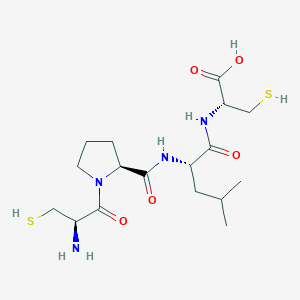
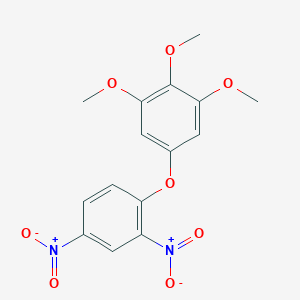
![Bromo{[4-(trifluoromethyl)phenyl]methyl}mercury](/img/structure/B14513538.png)
![N-[(Z)-(Dimethylamino)(pyridin-3-yl)methylidene]-2,2,2-trifluoroacetamide](/img/structure/B14513540.png)
